molecular formula C14H20N2O2 B15019387 N-butyl-N'-(4-ethylphenyl)ethanediamide

N-butyl-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B15019387
M. Wt: 248.32 g/mol
InChI Key: TUCQOKDRCXGYFW-UHFFFAOYSA-N
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Description

N-butyl-N’-(4-ethylphenyl)ethanediamide is an organic compound with a complex structure that includes both butyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(4-ethylphenyl)ethanediamide typically involves the reaction of butylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-(4-ethylphenyl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and specific solvents can enhance the reaction rate and yield. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents or nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-butyl-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-N’-[4-(3-piperidinyl)butyl]ethanediamide
  • N-(4-butylphenyl)-N’-(4-ethylbenzyl)ethanediamide
  • N-methyl-N’-(4-phenoxyphenyl)ethanediamide

Uniqueness

N-butyl-N’-(4-ethylphenyl)ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-butyl-N'-(4-ethylphenyl)oxamide

InChI

InChI=1S/C14H20N2O2/c1-3-5-10-15-13(17)14(18)16-12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

TUCQOKDRCXGYFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)CC

Origin of Product

United States

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